Product packaging for arl protein(Cat. No.:CAS No. 137800-96-5)

arl protein

Cat. No.: B1178134
CAS No.: 137800-96-5
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Description

ADP-ribosylation factor-like (ARL) proteins are a functionally diverse group of small GTPases that are structurally related to ADP-ribosylation factors (ARFs) but have evolved to regulate a wider array of essential cellular processes . These proteins share a common GTP-binding core and many utilize a unique "interswitch toggle" mechanism for front-to-back communication within the protein, coupling GTP binding to membrane recruitment and effector activation . While some ARL proteins, like ARL1, are involved in membrane traffic at the trans-Golgi network , others have functions unrelated to vesicle transport, such as ARL2's role in microtubule assembly and folding of the tubulin dimer . ARL proteins are crucial in recruiting effector proteins to specific cellular locations. For example, ARL1-GTP recruits golgins via the GRIP domain to the Golgi apparatus to maintain its structure and facilitate vesicle tethering . The roles of ARL proteins extend to lipid droplet homeostasis, ciliogenesis, and signal transduction . Dysregulation of these GTPases is linked to various human diseases, underscoring their importance in cellular physiology . This recombinant human ARL protein is produced to high purity and functionality, providing researchers with a reliable tool for in vitro binding assays, enzymatic activity studies, and investigations into the molecular mechanisms of Golgi function and intracellular signaling. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

137800-96-5

Molecular Formula

C9H11ClMgO2

Synonyms

arl protein

Origin of Product

United States

Molecular Architecture and Biophysical Characteristics of Arl Proteins

Structural Homology to ARF Proteins

ARL proteins share significant structural homology with ARF proteins, particularly within their core G-domain fold. nih.govresearchgate.net This structural similarity underlies their common mechanism of action as GTPases.

Conserved G-Domain Fold

ARL proteins exhibit the typical G-domain fold found in Ras superfamily proteins, which consists of a six-stranded β-sheet surrounded by five α-helices. embopress.org Some ARLs, like Arl2, possess an additional α-helix at the N-terminus (α0). embopress.org This conserved fold provides the structural basis for nucleotide binding and hydrolysis.

Unique N-Terminal Amphipathic Helix and Membrane Insertion Mechanism

A defining feature of ARF family proteins, including most ARLs, is the presence of an N-terminal amphipathic helix. nih.govnih.govembopress.org This helix plays a crucial role in membrane interaction. In the GDP-bound state, this helix is often retracted and located in a hydrophobic pocket on the protein surface, effectively capping the interswitch region. nih.govembopress.orgelifesciences.orgpnas.org Upon GTP binding, a conformational change occurs that displaces the N-terminal helix from this pocket, exposing it for interaction with membranes. nih.govembopress.orgfrontiersin.org

While many ARF proteins are myristoylated at the N-terminus, which enhances membrane association, Arl2 and Arl3, despite having a conserved glycine (B1666218) at the myristoylation site, have not been shown to be myristoylated. nih.govembopress.org In these cases, membrane binding is thought to be mediated primarily by the amphipathic helix alone, similar to the mechanism observed for Sar1 protein. nih.gov The net positive charge of the amphipathic helices in Arl2 and Arl3 is believed to promote their interaction with anionic lipid membranes. nih.gov However, studies on Arl3 suggest that membrane insertion of its N-terminal helix can occur independently of anionic lipids. nih.gov The membrane binding of ARL proteins is crucial for their functional roles and signaling, often requiring a microenvironment closer to membranes compared to other small GTPases like RAS and RHO proteins. biorxiv.org

The Interswitch Toggle Mechanism

ARF family proteins, including many ARLs, possess a unique structural device known as the "interswitch toggle." embopress.orgnih.govrupress.org This mechanism involves a nucleotide-dependent conformational change in the β2 and β3 strands located between the switch I and switch II regions. nih.govembopress.org In the GDP-bound state, these β-strands are retracted and shifted by two residues compared to other small G proteins. nih.govembopress.org Upon GTP binding, the interswitch toggle undergoes a two-amino acid register shift, moving to a position characteristic of the GTP-bound state in other G proteins. embopress.org This movement displaces the N-terminal amphipathic helix from its hydrophobic pocket, linking the nucleotide status to the protein's membrane binding capacity. embopress.org This interswitch toggle facilitates a "front-back" communication within the protein, connecting the N-terminus to the nucleotide binding site. embopress.orgnih.gov However, some ARL subgroups, such as ARL4, have a longer interswitch that may not undergo this toggling mechanism, and certain truncated ARL8 proteins can exhibit a GTP-like conformation even when bound to GDP, suggesting variations in this mechanism within the ARL family. rupress.orggenenames.org

Nucleotide Binding Pockets and Conformational States

The function of ARL proteins is intrinsically linked to their ability to bind either GTP or GDP, which dictates their conformational state and interaction with downstream effectors. kuleuven.beembopress.org

GTP-Bound (Active) Conformation

In the GTP-bound state, ARL proteins are typically in their active conformation. embopress.orgplos.org This conformation involves significant changes in the switch regions (Switch I and Switch II) and the interswitch region. nih.govembopress.org The binding of GTP leads to the displacement of the N-terminal amphipathic helix, making it available for membrane interaction. nih.govembopress.org The GTP-bound state promotes the interaction of ARL proteins with their specific effectors, mediating downstream signaling events. embopress.orgembopress.org For instance, Arl2-GTP interacts with its effector PDEδ, and this interaction is dependent on specific residues in the switch I and interswitch regions of Arl2. embopress.org The GTP-bound conformation is crucial for recruiting components involved in vesicular transport and other cellular processes. embopress.orgbiologists.com

GDP-Bound (Inactive) Conformation

The GDP-bound state represents the inactive conformation of ARL proteins. kuleuven.beembopress.org In this state, the N-terminal amphipathic helix is typically sequestered in a hydrophobic pocket on the protein surface, and the interswitch region adopts a conformation that can inhibit GTP binding. nih.govembopress.orgelifesciences.org The switch I region is positioned away from the nucleotide, and the interswitch region is retracted. pnas.org This conformation prevents stable membrane association and interaction with most effectors. embopress.orgnih.gov Release from this autoinhibited state, often facilitated by guanine (B1146940) nucleotide exchange factors (GEFs), is required for GTP binding and activation. plos.orgelifesciences.org Interestingly, some ARLs, like Arl3, exhibit tight GDP binding even in the absence of magnesium ions, a feature that distinguishes them from ARF proteins and is attributed to a lysine (B10760008) residue in the active site. nih.govresearchgate.net This suggests variations in the nucleotide binding properties within the ARL family.

Post-Translational Modifications and Membrane Association Post-translational modifications (PTMs) are crucial for regulating the activity, localization, and interactions of proteins, including ARL proteinswikipedia.orgthermofisher.comresearchgate.net. Lipid modifications, in particular, play a significant role in targeting ARL proteins to specific cellular membranes and influencing their functionnih.govjst.go.jptandfonline.com. The association of ARL proteins with membranes is often mediated by both lipid modifications and N-terminal amphipathic helicesplos.orgtandfonline.com.

N-Myristoylation N-myristoylation is a co-translational or occasionally post-translational lipid modification involving the covalent attachment of the saturated 14-carbon fatty acid myristate (C14:0) to the N-terminal glycine residue of a proteinnih.govtandfonline.comacs.org. This modification is catalyzed by the enzyme myristoyl-CoA:protein N-myristoyltransferase (NMT) and is essential for the membrane association of many proteins, including a subset of ARL proteinsnih.govtandfonline.comacs.orgbiologists.com.

For ARL proteins that undergo N-myristoylation, such as ARL1 and the ARL4 isoforms (ARL4A, ARL4C, and ARL4D), the attached myristate group, along with an N-terminal amphipathic helix, facilitates their interaction with the lipid bilayer nih.govresearchgate.netplos.orgbiologists.comnih.gov. The exposure of the myristoyl group and the N-terminal helix, often triggered by GTP binding, is critical for the translocation of these ARLs from the cytosol to membranes plos.orgnih.gov. For example, the membrane association of ARL1 at the Golgi apparatus is dependent on N-terminal myristoylation nih.govnih.gov. Similarly, N-terminal myristoylation of a GTP-binding-defective ARL4D mutant was required for its localization to mitochondria plos.org.

N-myristoylation is a crucial determinant for the membrane targeting and subsequent function of these ARLs in various cellular processes, including vesicular trafficking and organelle structure maintenance nih.govnih.gov.

Other Lipid Modifications While N-myristoylation is a prominent lipid modification among some ARLs, other types of lipid modifications can also occur on proteins, including those in the Ras superfamilynih.govjst.go.jptandfonline.com. These modifications, such as palmitoylation and prenylation (farnesylation and geranylgeranylation), can also contribute to membrane targeting and protein functionnih.govjst.go.jptandfonline.com.

Some ARLs may utilize alternative mechanisms for membrane association. For instance, the Arf-related protein ARL3p in Saccharomyces cerevisiae is targeted to the Golgi through amino-terminal acetylation rather than myristoylation, mediated by an interaction with the integral membrane protein Sys1 nih.govnih.gov. Although the search results primarily highlight N-myristoylation in the context of ARLs, the broader landscape of protein lipidation suggests that other lipid modifications could potentially be relevant for certain ARL family members or their interacting partners, influencing their localization and activity elifesciences.orgnih.govjst.go.jptandfonline.com. For example, the ARL3 GEF, ARL13B, is palmitoylated in cells, and its interaction with lipid membranes may increase the local concentration of ARL3, potentially influencing ARL3's interaction with lipids and enhancing GDP dissociation elifesciences.org.

Understanding the specific lipid modifications present on different ARL proteins and their effectors is crucial for fully elucidating their roles in membrane association and cellular signaling pathways biorxiv.orgelifesciences.org.

Regulatory Mechanisms of Arl Protein Activity

GTPase Cycle Dynamics

The GTPase cycle of ARL proteins involves conformational changes in specific regions, known as switch 1 and switch 2, which are critical for nucleotide binding and interaction with regulatory proteins and effectors nih.govpnas.org. The transition between the GDP- and GTP-bound states dictates the ability of ARL proteins to interact with downstream effectors and carry out their cellular functions nih.govmdpi.comnih.gov.

Guanine (B1146940) Nucleotide Exchange Factors (GEFs)

GEFs are responsible for activating ARL proteins by catalyzing the release of GDP and facilitating the binding of GTP nih.govmdpi.com. This exchange leads to a conformational change in the ARL protein, allowing it to interact with downstream effectors and initiate signaling cascades nih.govmdpi.comnih.gov.

Structural Basis of GEF Interaction

The interaction between ARL proteins and their GEFs involves specific domains. For instance, ARL1, which localizes to the trans-Golgi network (TGN), interacts directly with the dimerization and cyclophilin binding (DCB) domain of Golgi-localized GEFs such as BIG1 (also known as ARFGEF1) maayanlab.cloudnih.govresearchgate.netoup.comtandfonline.combiologists.com. Structural studies of the human ARL1-DCB domain complex have revealed an extensive interface involving residues in the switch 1, switch 2, and interswitch regions of ARL1 nih.govoup.com. The DCB domain itself consists of alpha helices forming HEAT repeats oup.com. This interaction is GTP-dependent, as the switch regions of ARF family G proteins undergo significant conformational changes upon GTP binding nih.gov. The binding surface on the DCB domain that interacts with ARL1 is primarily composed of hydrophobic amino acids nih.gov.

GEF Specificity for ARL Subfamily Members (e.g., ARL1-GEa2/BIG1, ARL13B-ARL3)

GEFs exhibit specificity towards different ARL subfamily members. For example, ARL1 has been shown to interact with and recruit BIG1 and BIG2, mammalian homologs of yeast Sec7, to the TGN maayanlab.cloudresearchgate.nettandfonline.combiologists.com. This interaction is mediated by the DCB domain of BIG1/BIG2 nih.govresearchgate.netoup.comtandfonline.com. In yeast, Arl1 also binds to the Sec7 ortholog Gea2 and forms a ternary complex with the flippase Drs2, which is important for Golgi membrane organization and Arl1 function researchgate.netbiologists.com.

Another well-characterized specific GEF-ARL interaction involves ARL13B and ARL3. ARL13B, a ciliary protein, functions as a GEF specifically for ARL3, which is also localized to cilia nih.govelifesciences.orgrcsb.orgbiorxiv.orgresearchgate.net. This GEF activity of ARL13B is mediated by its G-domain and an additional C-terminal helix nih.govelifesciences.orgrcsb.org. The switch regions of ARL13B are involved in the interaction with ARL3 nih.govrcsb.org. Mutations in ARL13B that are associated with Joubert syndrome impair its GEF activity towards ARL3 nih.govelifesciences.orgrcsb.org. While ARL13B activates ARL3, studies suggest that ARL13B's function in certain processes, like inhibiting renal cystogenesis, might not solely depend on its GEF activity for ARL3 biorxiv.orgresearchgate.net.

GTPase-Activating Proteins (GAPs)

GAPs enhance the intrinsic GTP hydrolysis rate of ARL proteins, promoting their conversion from the active GTP-bound state to the inactive GDP-bound state nih.govmdpi.comnih.govnih.gov. This inactivation is crucial for terminating ARL signaling and allowing the protein to return to its basal state nih.govplos.org.

Mechanisms of GTP Hydrolysis Acceleration

ARF family GTPases, including ARLs, have negligible intrinsic GTPase activity, making them highly dependent on GAPs for GTP hydrolysis nih.govphysiology.orgembopress.orgresearchgate.net. While the precise mechanisms can vary, a common feature in the catalytic mechanism of many GAPs involves providing a catalytic residue, often an arginine (the "arginine finger"), that stabilizes the transition state of GTP hydrolysis nih.govembopress.org. This catalytic arginine is inserted into the active site of the GTPase embopress.org. ARF GAPs typically contain a conserved zinc-finger GAP catalytic domain nih.govembopress.org. However, some GAPs acting on ARLs, like ELMOD2, lack the canonical ARF GAP domain researchgate.netnih.gov.

GAP Specificity for ARL Subfamily Members (e.g., ArfGAP1-ARL1, RP2/ELMOD2-ARL2/3)

Similar to GEFs, GAPs also exhibit specificity for particular ARL proteins. ArfGAP1, known as a GAP for Arf1, has also been shown to act as a GAP for human ARL1 maayanlab.cloudnih.gov. ArfGAP1 directly interacts with GTP-bound ARL1 and stimulates its GTP hydrolysis in vitro nih.gov. Expression of ArfGAP1, but not other ArfGAPs like ArfGAP2 and ArfGAP3, leads to the dissociation of ARL1 from the TGN, and its GAP activity is required for regulating ARL1's Golgi localization nih.gov.

Another notable example of GAP specificity involves RP2 and ELMOD2, which act on ARL2 and ARL3. RP2 (Retinitis Pigmentosa protein 2) is a known GAP for ARL3, particularly in photoreceptor cells where it plays a role in protein transport to cilia nih.govnih.govresearchgate.nethumangenetik-umg.de. RP2 shares no sequence homology with ELMOD1 or ELMOD2 researchgate.net. ELMOD2 is a GAP that acts on ARL2 and ARL3, as well as other ARF family members like Arf1 and Arf6 researchgate.netnih.govnih.govresearchgate.netbiorxiv.organtibodies-online.com. ELMOD1 has also been shown to possess ARL2 GAP activity researchgate.net. The ELMOD proteins have a broad specificity towards ARFs and ARLs in in vitro assays nih.govbiorxiv.org.

Data Table: Specific ARL-Regulator Interactions

This compoundRegulator TypeRegulator Name (Aliases)Interaction Partner Domain (on Regulator)Cellular LocalizationKey Function/SpecificityPubChem CID (ARL)PubChem CID (Regulator)
ARL1GEFBIG1 (ARFGEF1), BIG2DCB domainTrans-Golgi Network (TGN)Recruitment of GEFs to TGN4010111 [BIG1], 10112 [BIG2]
ARL1GAPArfGAP1ArfGAP domain (canonical)TGNStimulates GTP hydrolysis of ARL140557539 [ArfGAP1]
ARL3GEFARL13BG-domain + C-terminal helixCiliaActivates ARL3 for ciliary processes57220 [ARL3]79879 [ARL13B]
ARL2GAPELMOD2ELMO domainCilia, Golgi, Lipid DropletsStimulates GTP hydrolysis of ARL2/3 and other ARFs/ARLs57219 [ARL2]255520 [ELMOD2]
ARL3GAPRP2 (TBCCD2)Not specified (structurally related to cofactor C)Cilia (photoreceptors)Stimulates GTP hydrolysis of ARL357220 [ARL3]6167 [RP2]

Allosteric Regulation and Conformational Changes

The function of ARL proteins, inherent to their nature as GTPases, is intrinsically linked to significant conformational changes driven by the binding of GDP or GTP nih.govkuleuven.bebiorxiv.org. In the inactive GDP-bound state, ARL proteins adopt a specific conformation. Upon interaction with a GEF, GDP is released, and the binding of the more abundant GTP in the cell induces a conformational shift, particularly in conserved "switch" regions (Switch I and Switch II) frontiersin.orgfrontiersin.org. This GTP-bound conformation is the active state, characterized by the exposure of an N-terminal amphipathic helix that facilitates membrane association and enables the binding and recruitment of specific effector proteins frontiersin.orgfrontiersin.org.

This nucleotide-dependent conformational change is a fundamental regulatory mechanism, effectively switching the protein between 'off' and 'on' states and determining its localization and interaction partners. While the term "allosteric regulation" broadly refers to the modulation of a protein's activity by the binding of an effector molecule at a site distinct from the active site, leading to conformational changes wikipedia.orgresearchgate.netplos.orgnih.govacs.org, the primary regulatory mechanism for ARLs described in the context of their GTPase cycle involves conformational changes induced directly by nucleotide binding and interaction with GEFs and GAPs at or near the nucleotide-binding site.

Specific examples of allosteric regulation of ARLs by molecules binding to distant sites, independent of the core GTPase cycle machinery (GEFs/GAPs), are not extensively detailed in the provided search results. However, the principle of allostery, where binding events at one site influence distant parts of the protein through conformational dynamics, is a general mechanism in protein regulation plos.orgnih.govacs.org. The interaction of ARLs with their diverse effectors, which often involves binding to the GTP-bound conformation, could be considered within the broader framework of induced conformational changes that propagate through the protein structure to mediate downstream signaling. For instance, the binding of effectors to the active GTP-bound form stabilizes this conformation and enables the recruitment of multi-protein complexes, highlighting the conformational coupling central to their function nih.gov.

Interplay with Lipid Signaling Pathways (e.g., Phospholipase D activity)

ARL proteins engage in significant interplay with cellular lipid signaling pathways, notably influencing the activity of Phospholipase D (PLD). While ADP-ribosylation factors (ARFs) are recognized as potent stimulators of certain PLD isoforms, ARL proteins have also been shown to act as weak stimulators of PLD activity, particularly in a phospholipid-dependent manner wikipedia.orgxn--80aabqbqbnift4db.xn--p1ainih.gov.

Specific ARLs have been implicated in regulating PLD. ARL1, for example, is associated with the activation of phospholipase D activity wikipedia.org. More recently, ARL14 has been identified as an activator of PLD1, contributing to retrograde trafficking pathways biorxiv.orgbiorxiv.orgbiologists.com. This suggests a more direct role for specific ARL family members in modulating the activity of particular PLD isoforms.

The activation of PLD by ARF and ARL proteins leads to the hydrolysis of phosphatidylcholine (PC), a major membrane phospholipid, producing phosphatidic acid (PA) and choline (B1196258) researchgate.net. Phosphatidic acid is a crucial lipid second messenger involved in various cellular processes, including membrane dynamics, protein recruitment to membranes, and cytoskeletal rearrangements researchgate.net. By stimulating PLD activity, ARL proteins can locally increase PA concentrations, thereby influencing membrane properties and recruiting PA-binding proteins that mediate downstream effects.

Cellular Functions and Biological Processes Mediated by Arl Proteins

Membrane Trafficking and Organelle Homeostasis

ARL proteins play a critical role in regulating the flow of membranes and their cargo between different cellular compartments, a process essential for cellular homeostasis. nih.govfrontiersin.org They are involved in both the endocytic and exocytic pathways. capes.gov.brfrontiersin.org

Golgi Apparatus Organization and Dynamics

The Golgi apparatus is a central hub in the secretory and endocytic pathways, and its structure and function are tightly regulated by small GTPases, including ARL proteins. capes.gov.brfrontiersin.org ARL proteins contribute to the organization and dynamics of the Golgi. capes.gov.br

ARL1-Mediated Retrograde Transport (Endosome-to-Golgi)

ARL1 is a well-characterized ARL protein primarily localized to the trans-Golgi network (TGN). plos.orgbiologists.com It plays a significant role in retrograde transport, specifically the movement of vesicles and molecules from endosomes back to the TGN. frontiersin.orgplos.orgresearchgate.netontosight.aimolbiolcell.org This pathway is crucial for recycling proteins, lipids, and other molecules for reuse or further modification at the Golgi. ontosight.ai Studies using Shiga toxin subunit B (STxB), which undergoes retrograde transport to the Golgi, have demonstrated that ARL1 is required for this process. plos.orgmolbiolcell.org Knockdown of ARL1 inhibits the transport of STxB to the Golgi, leading to its peripheral distribution. plos.orgmolbiolcell.org ARL1 regulates this transport by recruiting effector proteins to the TGN. plos.orgbiologists.com

Role in Vesicle Budding and Uncoating

Some ARL proteins are thought to modulate vesicle budding and uncoating within the Golgi apparatus. uniprot.orgpax-db.orgembl.de This function is consistent with the general role of ARF family proteins in regulating vesicle biogenesis in intracellular traffic. embl.de While ARF1 is well-known for its role in recruiting coat proteins like coatomer for vesicle budding and GAPs for uncoating in COPI vesicle trafficking, ARL proteins also contribute to these fundamental processes in membrane transport. embl.denih.gov

Interactions with Golgins (e.g., Imh1, Golgin-97)

A key mechanism by which ARL1 functions at the TGN is through its interaction with golgins, a family of coiled-coil proteins associated with the Golgi complex that act as tethering factors during membrane fusion and are important for maintaining Golgi architecture. biologists.combiologists.comfrontiersin.org Specifically, ARL1 in its GTP-bound state recruits golgins containing a GRIP domain to the TGN. plos.orgbiologists.combiologists.comfrontiersin.orgrupress.orgmolbiolcell.org Examples of such golgins include Golgin-97 (also known as GOLGA1) and Golgin-245 (also known as GOLGA4) in mammals, and Imh1 in yeast. biologists.combiologists.comfrontiersin.orgrupress.orgmolbiolcell.orgresearchgate.netgenecards.orgcellsignal.com The interaction between GTP-bound ARL1 and the GRIP domain is critical for the Golgi targeting of these golgins. frontiersin.orgmolbiolcell.org This interaction is evolutionarily conserved. molbiolcell.org Golgin-97 has been shown to function as a tethering molecule at the TGN, playing a role in retrograde traffic from endosomes. molbiolcell.org Imh1 in yeast is also targeted to the TGN through its interaction with GTP-bound ARL1 and is involved in endosome-to-TGN transport. biologists.combiologists.comresearchgate.netyeastgenome.orgnih.gov These golgins, upon recruitment by ARL1, can act as scaffolds, influencing the specificity and efficiency of vesicle transport. biologists.comfrontiersin.org

Endosomal System Regulation

ARL proteins are also involved in regulating the endosomal system, a network of organelles responsible for sorting and trafficking internalized molecules. frontiersin.orguvigo.es They contribute to establishing the position and movement of endosomes within the cell. uvigo.es

Lysosomal Positioning and Motility (e.g., ARL8)

ARL8, a member of the ARL family, has emerged as a crucial regulator of lysosome positioning and motility. nih.govtandfonline.comresearchgate.netjneurosci.orgbiologists.comgenecards.orguniprot.org ARL8 localizes specifically to lysosomal membranes and, in its active GTP-bound state, recruits effector proteins that link lysosomes to microtubule motors. nih.govtandfonline.comresearchgate.netjneurosci.orguniprot.org For instance, in mammalian cells, ARL8b interacts with effectors like SKIP/PLEKHM2, which in turn recruits kinesin-1, a motor protein that drives the anterograde transport of lysosomes towards the cell periphery. nih.govtandfonline.comjneurosci.orgbiologists.comuniprot.org This directed movement is important for various processes, including nutrient sensing, antigen presentation, and the delivery of lytic granules in cytotoxic T cells. nih.govtandfonline.combiologists.comgenecards.orguniprot.org ARL8 activity regulates both lysosome fusion and motility. nih.govresearchgate.netuniprot.org It also plays a role in cargo delivery to lysosomes and the fusion of lysosomes with other compartments, such as late endosomes and phagosomes, often by recruiting tethering complexes like the HOPS complex. nih.govresearchgate.netjneurosci.orggenecards.orguniprot.orgnih.gov

Delivery of Endocytosed Macromolecules

Certain ARL proteins are implicated in the trafficking of endocytosed macromolecules. For instance, ARL8 mediates the delivery of endocytosed macromolecules to lysosomes. Studies in Caenorhabditis elegans have shown that ARL-8 is primarily localized to lysosomes and is involved in late endosome-lysosome fusion. Loss of ARL-8 function in C. elegans leads to an increase in the number of smaller late endosomal/lysosomal compartments and impairs the fusion of late endosomal compartments containing endocytosed macromolecules with lysosomal compartments. nih.govmolbiolcell.org This suggests that ARL-8 facilitates the delivery of endocytosed cargo to lysosomes by promoting late endosome-lysosome fusion. nih.govmolbiolcell.org Mammalian Arl8b has also been shown to regulate cargo trafficking to lysosomes by interacting with the homotypic fusion and protein sorting (HOPS) complex, which mediates endo-lysosome fusion. tandfonline.com

Cytoskeletal Organization and Dynamics

ARL proteins also play significant roles in regulating the cytoskeleton, influencing processes such as cell shape, migration, and division.

Several ARL proteins, including ARL4C, ARL4D, and ARL13B, have been shown to modulate actin cytoskeleton remodeling and cell migration. ARL4C and ARL4D can recruit cytohesin-2 to the plasma membrane. nih.govmolbiolcell.org ARL4A, another isoform, associates with ELMO proteins to promote actin cytoskeleton remodeling. nih.gov Silencing of ARL4C inhibits Rac1 activity, leading to decreased cell migration and invasion in certain cancer cells. nih.gov ARL4D acts as an upstream regulator of cytohesin-2, promoting ARF6 activation and modulating actin remodeling. nih.govmolbiolcell.org The active form of ARL4D can increase ARF6-GTP and induce the disassembly of actin stress fibers. nih.govmolbiolcell.org

ARL13B has also been associated with actin remodeling and cell migration. nih.govtandfonline.commdpi.com Research indicates that ARL13B interacts with non-muscle myosin IIA (NMIIA) in a GTP-dependent manner and regulates the formation of circular dorsal ruffles (CDRs), which are actin-rich structures important for cell migration. nih.govfrontiersin.org Overexpression of ARL13B can enhance cancer cell migration and invasion. nih.govtandfonline.com

ARL2 and ARL3 are closely related ARL proteins that regulate different microtubule-dependent processes. nih.gov ARL2 is involved in the regulation of microtubule formation and centrosome integrity. uniprot.orguniprot.org It participates with tubulin cofactor D (TBCD) in the neogenesis of αβ-tubulin heterodimers, the building blocks of microtubules. wvu.edunih.govmolbiolcell.org ARL2-GTP interacts with TBCD and TBCE to form a complex that can manipulate αβ-tubulin dimers, influencing both their biogenesis and degradation. wvu.edu ARL2 can prevent TBCD-induced microtubule destruction. uniprot.org Studies have shown that ARL2 is present at centrosomes and its action in regulating tubulin polymerization may be mediated there. nih.gov

ARL3 also localizes to centrosomes, mitotic spindles, midzones, midbodies, and cilia, supporting roles in microtubule-dependent processes. nih.gov Knockdown of ARL3 by siRNA has been shown to result in changes in cell morphology, increased acetylation of α-tubulin, failure of cytokinesis, and an increased number of binucleated cells. nih.gov ARL3 binds microtubules in a regulated manner to alter specific aspects of cytokinesis. nih.gov

Here is a summary of the roles of ARL2 and ARL3 in microtubule dynamics:

This compoundKey Roles in Microtubule DynamicsAssociated Proteins/Processes
ARL2Microtubule formation, centrosome integrity, tubulin neogenesisTBCD, TBCE, αβ-tubulin heterodimers, centrosomes
ARL3Microtubule-dependent processes, cytokinesis, microtubule bindingCentrosomes, mitotic spindle, midbodies, α-tubulin acetylation

Actin Cytoskeleton Remodeling and Cell Migration (e.g., ARL4C/4D, ARL13B)

Ciliary Biology and Ciliogenesis

ARL proteins are particularly prominent in their roles in the formation and function of primary cilia, hair-like organelles essential for signaling and cellular homeostasis. nih.govelifesciences.org Mutations in certain ARL proteins or their regulators are linked to ciliopathies such as Joubert syndrome (JS) and Bardet-Biedl syndrome (BBS). nih.govelifesciences.org

ARL3, ARL6, and ARL13B are important ARLs involved in ciliary protein trafficking and transport. nih.govelifesciences.orgtandfonline.comresearchgate.net ARL13B is a cilium-specific protein crucial for controlling the microtubule-based ciliary axoneme structure and may help maintain the association between intraflagellar transport (IFT) subcomplexes A and B. nih.govuniprot.orgdeciphergenomics.org ARL13B acts as a GEF for ARL3, activating it within the cilium. nih.govelifesciences.orgtandfonline.comresearchgate.net This activation is thought to create a spatially restricted pool of active ARL3-GTP within the cilium. elifesciences.orgtandfonline.com

ARL3 is found in higher amounts in cilia than in other parts of the cell and is involved in the transport of proteins to the cilia. nih.govelifesciences.orguniprot.org Active ARL3 is involved in targeting and releasing lipidated cargo proteins, such as those bound to carriers like PDE6δ and UNC119a/b, to the cilium. nih.govelifesciences.orgtandfonline.com ARL3-GTP interacts with a carrier protein in complex with lipidated cargo, causing the release of the cargo within the cilium. researchgate.net ARL3 is required for targeting proteins like myristoylated NPHP3 and prenylated INPP5E to the cilium. uniprot.org It targets NPHP3 by releasing it from the UNC119B cargo adapter into the cilium. uniprot.org ARL13B also contributes to the ciliary membrane retention of INPP5E, potentially through direct binding to its ciliary targeting sequence, in addition to its role as an ARL3-GEF. nih.gov

ARL6 is another this compound associated with the cilium and plays a role in ciliary biology and signaling pathways. frontiersin.orgresearchgate.net ARL6 is involved in membrane protein trafficking at the base of the cilium and mediates the recruitment of the BBSome complex, which is required for sorting specific membrane proteins to primary cilia. uniprot.org Together with BBS1, ARL6 is necessary for the correct trafficking of PKD1 to primary cilia. uniprot.org ARL6, along with the BBSome complex and LTZL1, controls SMO ciliary trafficking and contributes to the regulation of the sonic hedgehog (SHH) pathway. uniprot.org

The interplay between ARL3 and ARL13B in cilia is critical. ARL13B activates ARL3, and this activation is spatially restricted to the cilium due to ARL13B's localization. elifesciences.orgtandfonline.com This localized activation of ARL3 facilitates the release of ciliary cargo. elifesciences.orgtandfonline.com After releasing the cargo, ARL3-GTP can exit the cilium and be converted back to ARL3-GDP by GAPs like RP2 in the cytoplasm. tandfonline.com

Here is a summary of the roles of ARL3, ARL6, and ARL13B in ciliary biology:

This compoundKey Roles in CiliaAssociated Proteins/Processes
ARL3Protein transport to cilia, release of lipidated cargo, targeting of specific proteinsARL13B (GEF), PDE6δ, UNC119a/b, RP2 (GAP), NPHP3, INPP5E, PKD1:PKD2 complex
ARL6Membrane protein trafficking to cilia, BBSome recruitment, trafficking of specific proteinsBBSome complex, BBS1, LTZL1, PKD1, SMO, SHH pathway
ARL13BCiliary axoneme structure, IFT subcomplex association, GEF for ARL3, INPP5E retentionARL3 (substrate), IFT subcomplexes A and B, INPP5E, Joubert syndrome, Bardet-Biedl syndrome

Regulation of Ciliary Signaling Pathways (e.g., Sonic Hedgehog)

Primary cilia are crucial organelles for sensing and responding to extracellular signals, including morphogens like Sonic Hedgehog (Shh). elifesciences.orgmolbiolcell.orgnih.govnih.gov ARL proteins, particularly ARL3, ARL6, and ARL13B, are associated with cilia and play important roles in ciliary biology and associated signaling pathways. frontiersin.orgresearchgate.net

ARL13B is a well-studied ciliary protein that is essential for normal ciliary structure and function, and it plays a significant role in regulating Shh signaling. molbiolcell.orgnih.govresearchgate.net Mutations in ARL13B can lead to ciliopathies like Joubert syndrome, which involves defects in brain development and other organs. elifesciences.orgmolbiolcell.org ARL13B regulates the ciliary localization and dynamics of Shh signaling components, such as Smoothened (Smo). molbiolcell.orgnih.gov Loss of ARL13B can lead to misregulation of ciliary traffic of Shh-associated proteins like Ptch1, Smo, Gli2, and Gli3. molbiolcell.org Furthermore, ARL13B regulates Shh transcriptional output downstream of Smo activation. molbiolcell.org Studies have shown that ARL13B acts as a GEF for ARL3, orchestrating the delivery of cargos into the cilium. elifesciences.orgnih.gov

ARL3 is also enriched in primary cilia and is involved in the transport of proteins to the cilium. elifesciences.orgnih.govtandfonline.com Active ARL3 is crucial for targeting and releasing lipidated cargo proteins from their carriers to the cilium. elifesciences.org ARL3 has been shown to play a major role in concentrating lipid-modified proteins in primary cilia. nih.govtandfonline.com

ARL6, another cilium-associated this compound, is implicated in Bardet-Biedl syndrome (BBS), a ciliopathy. elifesciences.orgnih.gov ARL6 GTPase activity is required for both ciliogenesis and Wnt signaling in cultured mammalian cells. nih.gov

ARL Involvement in Primary Cilium Structure and Function

ARL proteins are critical for the formation and maintenance of primary cilia. nih.govelifesciences.org Several ARLs, including ARL2, ARL3, ARL6, and ARL13B, regulate microtubule-associated processes within basal bodies and cilia, which are essential for ciliogenesis. biorxiv.orgnih.gov

ARL13B is indispensable for normal ciliary length and localizes along the length of human cilia. researchgate.net Loss of ARL13B disrupts cilia architecture and protein trafficking. nih.govelifesciences.orgresearchgate.net Studies in C. elegans have revealed a role for ARL-13 at ciliary membranes, where it regulates the localization of ciliary transmembrane proteins and the stability of anterograde intraflagellar transport (IFT) assembly. nih.gov ARL-3 in C. elegans acts antagonistically with ARL-13 to regulate IFT integrity and ciliogenesis. nih.gov

ARL3 plays a role in the transport of proteins vital for ciliary structure and organization. For example, ARL3 transport is essential for the trafficking of kinesin family members KIF7 and KIF17 to ciliary tips, which are known to regulate microtubule plus-end dynamics and control the structure of primary cilia tips. tandfonline.com

Intracellular Protein Transport and Localization

ARL proteins are key regulators of intracellular membrane trafficking pathways. ontosight.aiontosight.ai They are involved in the formation and maintenance of various organelles, including the Golgi apparatus and the trans-Golgi network. ontosight.aiwikipedia.org

ARL1 is a membrane-associated protein localized to the trans-Golgi and is involved in regulating membrane traffic at this location. wikipedia.orgnih.gov ARL1 recruits ARF GEFs, such as BIG1 and BIG2, to the trans-Golgi, acting upstream of ARF activation. nih.gov ARL1 also interacts with and recruits other proteins to the Golgi. nih.gov

ARL5B is another Golgi-localized this compound that regulates retrograde and anterograde trafficking between the Golgi and endosomes through interactions with effectors like GARP and AP-4. researchgate.net Depletion of ARL5B can alter the intracellular distribution of proteins like the mannose-6-phosphate (B13060355) receptor and significantly reduce endosome-to-TGN transport of cargo. researchgate.net

ARL8A and ARL8B are localized to lysosomes and regulate aspects of lysosome biology, such as positioning and motility. frontiersin.orgbiorxiv.org

The precise determination of the localization and vesicular trafficking regulated by ARLs has been advanced by techniques like proximity labeling coupled with mass spectrometry (BioID). biorxiv.org This approach has helped to map the interactome of ARL proteins and assign subcellular localizations. biorxiv.orgnih.gov

Cellular Signaling Pathways

ARL proteins participate in various cellular signaling pathways, often functioning as molecular switches that regulate downstream events. ontosight.aiontosight.ainih.gov

GTPase-Mediated Signaling Transduction

As members of the Ras superfamily of small GTPases, ARL proteins are inherently involved in GTPase-mediated signaling transduction. ontosight.aiontosight.aiebi.ac.uk They cycle between a GDP-bound (inactive) and GTP-bound (active) state, with GEFs promoting GTP binding and GAPs stimulating GTP hydrolysis. ontosight.aifrontiersin.orgnih.gov This nucleotide cycling allows them to interact with various effectors and regulators, thereby facilitating their roles in signaling pathways. ontosight.ai The active, GTP-bound form of ARL proteins is generally thought to interact with effectors to carry out their functions. nih.gov

Cell Communication

ARL proteins contribute to cell communication, which involves the complex interplay of signals within and between cells. mdpi.com Their roles in membrane trafficking and the regulation of signaling pathways, particularly those associated with the primary cilium, are central to this function. mdpi.comsciencefeatured.com

ARL13B, for instance, plays a key role in the coordinated growth of neighboring cilia, a process described as "juxtaposed cilia-cilia elongation," which is important for sensory nerve cells to detect their environment. sciencefeatured.com This suggests a role for ARL13B in facilitating communication or coordinated activity between cells or cellular structures.

ARL proteins are enriched in biological processes related to cell communication. mdpi.com

Cellular Response to Stimuli

ARL proteins are involved in cellular responses to various stimuli. mdpi.com Their participation in signaling pathways, such as the Shh pathway which is activated by extracellular ligands, highlights this role. molbiolcell.orgnih.govnih.gov

The primary cilium, regulated in part by ARL proteins, acts as a sensory antenna that receives chemical and mechanical stimuli from the environment, transducing these signals into the cell to mediate responses. nih.govnih.gov For example, cilia in kidney epithelial cells sense fluid flow and convert this into downstream signals. nih.govnih.gov

ARL proteins are enriched for pathways implicated in the response to stimuli. mdpi.com

Cross-Talk with RAS/MAPK Pathways

The RAS/MAPK pathway is a fundamental signaling cascade involved in numerous cellular processes, including proliferation, differentiation, and survival. While the direct interaction and cross-talk between ARL proteins and the core RAS/MAPK pathway components (RAS, RAF, MEK, ERK) are still areas of active research, some ARL proteins have been implicated in pathways that intersect with or regulate MAPK signaling. For instance, ARL11 has been suggested to initiate a signaling cascade, the ERK/MAP kinase pathway, which is known to regulate cell division. Additionally, proteins within the ARL11 interaction network, such as IL17RD, have been shown to exert inhibitory effects on MAPK signaling. ARL4C, another ARL family member, has been found to be upregulated in certain cancers, and its silencing can affect cell migration and invasion in a manner dependent on aberrant Wnt/β-catenin and EGF/RAS signaling.

TGFβ Signaling Modulation (e.g., ARL15-Smad4 interaction)

Transforming Growth Factor beta (TGFβ) signaling plays critical roles in various cellular processes, including cell growth, differentiation, and immune responses. The canonical TGFβ pathway involves the formation of a complex between receptor-regulated Smads (R-Smads) and the common Smad, Smad4, which then translocates to the nucleus to regulate gene expression. ARL15 has been identified as a novel regulator of the TGFβ family signaling. Active ARL15 directly binds to the MH2 domain of Smad4, relieving its autoinhibition and promoting the assembly of the Smad-complex. This interaction suggests that ARL15 positively regulates TGFβ family signaling. Interestingly, the Smad4-containing complex can also negatively regulate ARL15 by accelerating its GTP hydrolysis, suggesting a feedback mechanism.

Other Specialized Cellular Roles

Beyond their involvement in major signaling pathways, specific ARL proteins have been found to play specialized roles in various cellular processes.

Lipid Homeostasis and Lipid Droplet Biogenesis (e.g., ARL1)

ARL1, the first identified member of the ARL family, is known to be an important regulator of Golgi complex structure and function. Research indicates that ARL1 is involved in several cellular processes, including lipid droplet and salivary granule formation. This suggests a role for ARL1, along with its effectors, in lipid homeostasis and the biogenesis of lipid droplets, which are dynamic organelles involved in storing neutral lipids.

Phagocytosis (e.g., ARL11)

Phagocytosis is a crucial process in the immune system and tissue homeostasis, where cells engulf and clear pathogens, cellular debris, and other particles. ARL11 has been shown to play a role in phagocytosis, particularly in macrophages. Studies have demonstrated that ARL11 collaborates with phospholipase D1 (PLD1) to promote macrophage phagocytosis. ARL11 expression is enriched in macrophages, and its knockout can inhibit the phagocytosis of particles like zymosan. Furthermore, PLD1 is required for ARL11 to stimulate phagocytosis.

Regulation of Ion Transport (e.g., ARL15 and CNNM proteins for Mg2+)

Maintaining intracellular ion homeostasis is essential for numerous cellular functions. ARL15 has been implicated in the regulation of magnesium (Mg2+) homeostasis. ARL15 directly interacts with members of the Cyclin M (CNNM) family, which are known to maintain cellular and body magnesium homeostasis. ARL15 binds to the carboxyl-terminal conserved cystathionine-β-synthase (CBS) domains of CNNMs. This interaction appears to negatively regulate Mg2+ transport by promoting the complex N-glycosylation of CNNMs. Overexpression of ARL15 can promote the complex N-glycosylation of CNNM3, while knockdown of ARL15 can lead to a significant increase in Mg2+ uptake.

Here is a summary of ARL15's interaction with CNNM proteins and its effect on Mg2+ transport:

Protein InteractionBinding Domain (CNNM)Effect on CNNM GlycosylationEffect on Mg2+ Transport
ARL15 interacts with CNNMsCBS domainsPromotes complex N-glycosylationNegative regulation of Mg2+ transport

Innate and Adaptive Immune Activation (e.g., ARL1, ARL11)

ARL proteins are also involved in the activation of both innate and adaptive immune responses. The innate immune response is the body's first line of defense against pathogens and can also activate the adaptive immune response. ARL1 has been suggested to play a role in innate immunity. ARL11 has been shown to be crucial for the ability of macrophages, key players in the innate immune system, to detect and destroy pathogens. ARL11 expression increases when macrophages encounter bacteria, and silencing ARL11 impairs their ability to engulf bacteria and release cytokines that activate other immune cells. The interaction network of ARL11 also includes proteins implicated in innate and adaptive immune activation.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound-
ARL1-
ARL11115761
ARL15-
RAS protein-
MAPK protein-
TGFβ protein56842206
Smad4 protein-
CNNM protein-

ARL proteins participate in a variety of cellular functions and biological processes, often by interacting with effector proteins and modulating signaling cascades.

Cross-Talk with RAS/MAPK Pathways

The RAS/MAPK pathway is a fundamental signaling cascade involved in numerous cellular processes, including proliferation, differentiation, and survival. While the direct interaction and cross-talk between ARL proteins and the core RAS/MAPK pathway components (RAS, RAF, MEK, ERK) are still areas of active research, some ARL proteins have been implicated in pathways that intersect with or regulate MAPK signaling. ARL proteins are part of the RAS superfamily of small GTPases. ARL11 has been suggested to initiate a signaling cascade, the ERK/MAP kinase pathway, which is known to regulate cell division. Depending on whether this pathway is turned on briefly or for extended periods, cells either proliferate or die. Additionally, proteins within the ARL11 interaction network, such as IL17RD, have been shown to exert inhibitory effects on MAPK signaling to restrain the proliferation of various cancer cell lines. ARL4C, another ARL family member, was initially found to be upregulated at the mRNA level in certain cancers, and its silencing leads to a decrease in cell migration and invasion in vitro, dependently on aberrant Wnt/β-catenin and EGF/RAS signaling.

TGFβ Signaling Modulation (e.g., ARL15-Smad4 interaction)

Transforming Growth Factor beta (TGFβ) signaling plays critical roles in various cellular processes, including cell growth, differentiation, and immune responses. The canonical TGFβ pathway involves the binding of the TGF-β ligand to its receptors, leading to the phosphorylation of receptor-regulated Smads (R-Smads), such as Smad2 and Smad3. These phosphorylated R-Smads then form a complex with the common mediator Smad, Smad4.. This Smad complex subsequently translocates to the nucleus to regulate target gene expression. ARL15 has been identified as a novel regulator of the TGFβ family signaling. Active ARL15, a small G protein, specifically binds to the MH2 domain of Smad4 and colocalizes with Smad4 at the endolysosome. This binding relieves the autoinhibition of Smad4, which is imposed by the intramolecular interaction between its MH1 and MH2 domains. Activated Smad4 subsequently interacts with phosphorylated receptor-regulated Smads, forming the Smad-complex. This suggests that ARL15 positively regulates the TGFβ family signaling by promoting the assembly of the Smad-complex. Interestingly, the assembly of the Smad-complex enhances the GTPase activating protein (GAP) activity of Smad4 toward ARL15, therefore dissociating ARL15 before the nuclear translocation of the Smad-complex. This indicates that Smad4 functions as both an effector and a GAP for ARL15.

Other Specialized Cellular Roles

Beyond their involvement in major signaling pathways, specific ARL proteins have been found to play specialized roles in various cellular processes.

Lipid Homeostasis and Lipid Droplet Biogenesis (e.g., ARL1)

ARL1, the first identified member of the ARL family, is known to be an important regulator of Golgi complex structure and function in organisms ranging from yeast to mammals. Research indicates that ARL1, together with its effectors, has been shown to be involved in several cellular processes, including endosomal trans-Golgi network and secretory trafficking, lipid droplet and salivary granule formation. This suggests a role for ARL1 in lipid homeostasis and the biogenesis of lipid droplets, which are dynamic organelles involved in storing neutral lipids. Overexpression of the ARL1 gene, a member of the Ras superfamily that regulates membrane trafficking, provides protection against COS-induced cell membrane permeability and damage.

Phagocytosis (e.g., ARL11)

Phagocytosis is a crucial process in the immune system and tissue homeostasis, where cells engulf and clear pathogens, cellular debris, and other particles. ARL11 has been shown to play a role in phagocytosis, particularly in macrophages. Studies have demonstrated that phospholipase D1 (PLD1) preferentially interacts with ARL11 and ARL14, and ARL11 collaborates with PLD1 to promote macrophage phagocytosis. ARL11 expression is primarily present in macrophages, which function as phagocytosis executors. Knockout of ARL11 reduces phagocytosis of zymosan particles in a macrophage-like cell line. Furthermore, PLD1 deletion abolished the ARL11-stimulated phagocytosis, showing that ARL11 acts through PLD1 to stimulate macrophage phagocytosis. Macrophages in which ARL11 expression was silenced did not engulf bacteria the way they were supposed to.

Regulation of Ion Transport (e.g., ARL15 and CNNM proteins for Mg2+)

Maintaining intracellular ion homeostasis is essential for numerous cellular functions. ARL15 has been implicated in the regulation of magnesium (Mg2+) homeostasis. ARL15 directly interacts with members of the Cyclin M (CNNM) family (CNNM1-4), which are known to maintain cellular and body magnesium homeostasis. ARL15 interacts with CNNMs at their carboxyl-terminal conserved cystathionine-β-synthase (CBS) domains. In silico modeling supports that ARL15 specifically binds the CBS1 and CNBH domains of CNNM2. This interaction appears to negatively regulate Mg2+ transport by promoting the complex N-glycosylation of CNNMs. Overexpression of ARL15 promotes complex N-glycosylation of CNNM3. Mg2+ uptake experiments with a stable isotope demonstrate that there is a significant increase of 25Mg2+ uptake upon knockdown of ARL15 in multiple kidney cancer cell lines. Conversely, ARL15 overexpression decreased 25Mg2+ uptake.

Here is a summary of ARL15's interaction with CNNM proteins and its effect on Mg2+ transport:

Protein InteractionBinding Domain (CNNM)Effect on CNNM GlycosylationEffect on Mg2+ Transport
ARL15 interacts with CNNMsCBS domainsPromotes complex N-glycosylationNegative regulation of Mg2+ transport

Innate and Adaptive Immune Activation (e.g., ARL1, ARL11)

ARL proteins are also involved in the activation of both innate and adaptive immune responses. The innate immune response is the body's first line of defense against infection and can also activate the adaptive immune response via inflammation. ARL1 has been shown to be involved in innate immunity. ARL11 has been shown to be crucial for the ability of macrophages, key players in the innate immune system, to detect and destroy pathogens. ARL11 expression increases when macrophages encounter bacteria (or components from bacterial cell membranes). Silencing ARL11 expression in macrophages impaired their ability to engulf bacteria and release signaling molecules called cytokines that activate other immune cells. The interaction network of ARL11 also includes proteins implicated in innate and adaptive immune activation.

Organ Growth Regulation (e.g., in plants)

ARL (ARGOS-LIKE) proteins play a significant role in regulating organ growth in plants, primarily through their influence on cell expansion. Research in Arabidopsis thaliana has provided detailed insights into the mechanisms by which ARL proteins control the final size of various plant organs.

The ARL gene in Arabidopsis is recognized for its involvement in organ growth that is dependent on cell expansion. nih.govarabidopsis.orgarabidopsis.org Studies involving altered expression levels of ARL have demonstrated a direct correlation between ARL abundance and organ size. Specifically, reduced expression of ARL leads to smaller cotyledons, leaves, and other lateral organs, while overexpression results in larger organs. nih.gov Anatomical investigations of these transgenic plants reveal that the observed changes in organ size are primarily attributable to alterations in cell size rather than the number of cells. nih.gov This indicates that ARL's primary function in this context is the promotion of cell expansion during organ development. nih.govebi.ac.uk

ARL's regulatory role in organ growth is integrated with plant hormone signaling pathways. The expression of ARL is upregulated by brassinosteroids (BRs), a group of steroid hormones known to promote cell elongation and division. nih.govarabidopsis.orgarabidopsis.org Further research indicates that ARL functions downstream of BRI1, the primary receptor for brassinosteroids, suggesting that ARL mediates some of the BR-related signals that influence cell expansion during organogenesis. nih.govarabidopsis.orgarabidopsis.orgstring-db.org

ARL proteins also exhibit functional redundancy with other proteins involved in organ size control, notably ARGOS (Auxin-Regulated Gene Involved in Organ Size) and OSR1 (ORGAN SIZE RELATED1). arabidopsis.orgebi.ac.uknih.gov While ARGOS is understood to regulate organ growth mainly by affecting cell proliferation, ARL appears to specialize in influencing cell expansion. ebi.ac.uk The coordinated action of these proteins contributes to the fine-tuning of final organ size in plants. Overexpression of either ARGOS or ARL has been shown to promote leaf growth in Arabidopsis. researchgate.net

ARL proteins in Arabidopsis are membrane-associated and have been found to localize to the endoplasmic reticulum (ER). arabidopsis.orgresearchgate.net As members of the ADP-ribosylation factor (ARF) family of small GTP-binding proteins, ARLs are generally involved in various cellular processes, including vesicle trafficking and protein transport, which are fundamental to cell growth and expansion. nih.govpnas.orgresearchgate.netresearchgate.netresearchgate.netbiorxiv.orgresearchgate.netnih.govmdpi.com

The impact of altered ARL expression on organ and cell size in Arabidopsis is summarized in the table below:

Genotype / ARL Expression LevelOrgan Size (Cotyledons, Leaves, Lateral Organs)Cell SizeCell Number
Reduced ARL expressionSmallerDecreasedUnchanged
Wild TypeNormalNormalNormal
Overexpression of ARLLargerIncreasedUnchanged

Protein Protein Interactions and Functional Networks

Identification of ARL Effector Proteins

ARL proteins exert their functions by binding to and regulating the activity or localization of specific effector proteins. The identification of these effectors is key to understanding the molecular mechanisms governed by ARLs.

Coat Complexes and Adaptors

ARL proteins play a role in regulating membrane traffic by interacting with coat protein complexes and adaptor proteins, which are essential for vesicle budding and cargo selection. While classical ARFs are well-known for recruiting coat complexes like COPI, COPII, and clathrin nus.edu.sgbiorxiv.org, certain ARLs also participate in these processes or interact with adaptor-like complexes. For instance, ARF1 regulates the membrane association of the clathrin coat adaptor AP-1 and the nonclathrin coat COPI nih.gov. Adaptor protein (AP) complexes, such as AP-1, AP-2, AP-3, AP-4, and AP-5, are heterotetrameric complexes involved in forming transport vesicles and concentrating cargo molecules researchgate.netwikipedia.org. AP complexes recognize sorting signals in the cytoplasmic tails of membrane proteins nih.gov. While AP-1, AP-2, and AP-3 are clathrin-associated, AP-4 and AP-5 are not researchgate.net. The recruitment of many adaptor complexes to membranes is regulated by ARF1 wikipedia.org. Some studies suggest the existence of adaptor-related proteins associated with non-clathrin-coated vesicles uq.edu.au. For example, a complex containing p47 and β-NAP, homologues of adaptor subunits, was found to be an adaptor-like heterotetrameric complex that is not associated with clathrin but is recruited to membranes in a GTP-dependent manner, localized to non-clathrin-coated buds and vesicles at the TGN uq.edu.au. This suggests a role for ARLs or ARFs in regulating the membrane association of such novel adaptor-like complexes.

The BBSome, a complex of Bardet-Biedl Syndrome (BBS) proteins, acts as a coat complex that sorts membrane proteins to primary cilia nih.govwikipedia.org. The BBSome is a major effector of the ARL-like GTPase ARL6 (also known as BBS3) nih.govwikipedia.org. GTP-bound ARL6 is required for targeting the BBSome to cilia and is sufficient to recruit the BBSome to liposomes nih.gov. The interaction between the BBSome and ARL6-GTP involves the N-terminal β-propeller domain of the BBS1 subunit biorxiv.org.

Cytoskeleton-Binding Proteins

ARL proteins interact with components of the cytoskeleton, influencing cell shape, motility, and intracellular transport processes that utilize cytoskeletal tracks. ARL2 and ARL3, for example, interact with microtubules and are involved in tubulin assembly and cytokinesis frontiersin.orgbiorxiv.org. ARL4C and ARL4D are implicated in actin remodeling and regulate cell migration frontiersin.orgtandfonline.com. ARL13B has also been shown to bind actin and regulate cell migration frontiersin.orgtandfonline.commdpi.com. Non-Muscle myosin heavy chain II A (NMIIA) has been identified as an effector of ARL13B, binding to its active form and mediating ARL13B binding to actin, which is required for the formation of circular dorsal ruffles involved in cell migration frontiersin.org. ARL14 recruits MYO1E to MHC class II-containing vesicles via the effector protein C11orf46/ARF7EP, controlling the movement of these vesicles along the actin cytoskeleton in dendritic cells prospecbio.com.

Table 1: Examples of ARL Interactions with Cytoskeleton-Binding Proteins

ARL ProteinInteracting Cytoskeleton-Binding ProteinCellular Process(es) InvolvedSource
ARL2Microtubules, Tubulin chaperone TBCDTubulin assembly, Cytokinesis, Cytosolic biogenesis of α/β-Tubulin dimers frontiersin.orgbiorxiv.org
ARL3MicrotubulesCytokinesis frontiersin.org
ARL4C, ARL4DActinActin remodeling, Cell migration frontiersin.orgtandfonline.com
ARL13BActin, Non-Muscle myosin heavy chain II A (NMIIA)Actin remodeling, Cell migration, Formation of circular dorsal ruffles frontiersin.orgtandfonline.commdpi.com
ARL14MYO1E, C11orf46/ARF7EPMovement of vesicles along actin cytoskeleton prospecbio.com

Tethering Factors (e.g., Golgins, HOPS complex)

Tethering factors are crucial for the initial recognition and physical linkage of membranes prior to fusion events in intracellular trafficking. These factors can be coiled-coil proteins or multi-subunit complexes core.ac.uknih.gov. Many tethering factors interact with Rab and ARL GTPases core.ac.ukamazonaws.com. Golgins are a family of Golgi-localized coiled-coil tethers that interact with Rab GTPases and also contain ARL GTPase-binding domains like the GRIP domain core.ac.uknih.gov. The GRIP domain, found at the C-termini of some golgins, interacts with ARL1-GTP, facilitating the recruitment of golgins to the Golgi membrane nih.govcore.ac.uknih.gov. Structural studies have shown that the GRIP domain of Golgin-245 forms a homodimer that binds two molecules of ARL1-GTP nih.gov. Examples of golgins that interact with ARL1 include Golgin-97 and Golgin-245/p230 core.ac.ukwikipedia.org.

Multi-subunit tethering complexes also interact with ARL proteins. The homotypic fusion and vacuole protein sorting (HOPS) complex is a hexameric tethering complex involved in the endolysosomal pathway that interacts with the Rab7-like Ypt7 nih.govmolbiolcell.org. While primarily known for Rab interactions, tethering factors in general are regulated by small GTPases of the Rab and ARL families core.ac.uk. The HOPS complex can bind to two molecules of Ypt7p nih.gov.

Interaction with Kinases and Phosphatases

ARL proteins can influence cellular processes by interacting with or regulating the activity of protein kinases and phosphatases, enzymes that control protein phosphorylation, a key regulatory mechanism in cell signaling nih.govwikipedia.orgplos.org. While direct interactions between ARL proteins and kinases or phosphatases are not as extensively documented as interactions with trafficking effectors, ARLs are involved in pathways where phosphorylation plays a critical role. For instance, ARL-mediated trafficking can influence the localization and activity of kinases and phosphatases involved in signaling cascades. The broader ARF family, to which ARLs belong, can stimulate the activity of lipid modifying enzymes like PIP5K and Phospholipase D, which in turn can affect signaling pathways involving kinases and phosphatases nus.edu.sg. The regulation of protein function by phosphorylation and dephosphorylation is often controlled by scaffolding interactions and the assembly of multi-protein complexes nih.gov. Given that ARLs participate in forming protein complexes and functional networks, it is plausible they indirectly influence kinase and phosphatase activities within these complexes or pathways.

Formation of Protein Complexes (e.g., BBSome, ESCPE-1)

ARL proteins are integral components or regulators of various multi-protein complexes that carry out specific cellular functions. Two notable examples are the BBSome and the ESCPE-1 complex.

The BBSome is an eight-protein complex composed of Bardet-Biedl Syndrome (BBS) proteins, crucial for primary cilia biogenesis, homeostasis, and intraflagellar transport (IFT) wikipedia.orgbiorxiv.org. It functions as a coat complex for the transport of membrane proteins to cilia nih.govwikipedia.org. ARL6 (BBS3) is a key regulator of the BBSome, mediating its recruitment to ciliary membranes nih.govwikipedia.org. The assembly of the BBSome is also mediated by the BBS chaperonins complex containing BBS6, BBS10, and BBS12 wikipedia.org. The BBSome recognizes and transports various cargo proteins, including G protein-coupled receptors (GPCRs) wikipedia.org.

The ESCPE-1 complex is a membrane tubulating complex involved in endosomal recycling biorxiv.orgplos.org. It forms a stable heterodimer of either SNX1 or SNX2 associated with either SNX5 or SNX6, all of which contain BAR domains plos.org. A recent study suggests a potential connection between ARL14 and the ESCPE-1 complex, where ARL14 might insert into endosomal membranes, inducing positive curvature and attracting ESCPE-1 as coats biorxiv.org. This interaction could facilitate the formation of endosomes and the concentration of cargo biorxiv.org. The SNX27-Retromer complex, an endosomal cargo adaptor, directly binds to ESCPE-1 to transfer cargo proteins during endosomal recycling plos.org.

Table 2: Examples of Protein Complexes Involving ARL Proteins

Protein ComplexKey ARL RegulatorFunctionComponents (Selected)Source
BBSomeARL6 (BBS3)Primary cilia protein trafficking, IFTBBS1, BBS2, BBS4, BBS5, BBS7, BBS8, BBS9, BBIP1 (BBS18) nih.govwikipedia.orgbiorxiv.org
ESCPE-1Potentially ARL14 (indirectly)Endosomal recycling, Membrane tubulationSNX1, SNX2, SNX5, SNX6 biorxiv.orgplos.org

Cascading ARL-ARL Interactions (e.g., ARL13B-ARL3)

Some ARL proteins participate in cascading interactions where one ARL regulates the activity of another ARL, forming a functional pathway. A well-characterized example is the interaction between ARL13B and ARL3, particularly in the context of primary cilia.

ARL13B functions as a guanine (B1146940) nucleotide exchange factor (GEF) for ARL3 elifesciences.orgresearchgate.nettandfonline.comscienceopen.comrupress.org. This interaction is crucial for activating ARL3 in cilia elifesciences.orgresearchgate.nettandfonline.comscienceopen.com. ARL13B is a resident ciliary protein, and upon entering the cilium, it encounters and activates ARL3 researchgate.netrupress.org. The GEF activity of ARL13B is mediated by its G-domain and a C-terminal helix elifesciences.orgscienceopen.com. The interaction between ARL3 and ARL13B involves the switch regions of ARL13B elifesciences.orgscienceopen.com. Active ARL3-GTP then binds to carrier proteins such as PDE6δ and UNC119a/b, which carry lipidated cargo proteins destined for the cilium elifesciences.orgresearchgate.netrupress.org. Binding of ARL3-GTP to these carriers induces a conformational change that leads to the release of the cargo into the cilium elifesciences.orgresearchgate.netrupress.org. This cascading interaction between ARL13B and ARL3, followed by ARL3's interaction with cargo carriers, is a key mechanism for regulating the transport and release of specific proteins within the cilium researchgate.netrupress.org. Mutations in both ARL13B and ARL3 have been linked to ciliopathies like Joubert syndrome and retinitis pigmentosa, highlighting the importance of this interaction cascade elifesciences.orgtandfonline.comrupress.org.

Table 3: Cascading ARL-ARL Interaction: ARL13B-ARL3

Upstream ARLDownstream ARLType of InteractionCellular LocationFunctional OutcomeSource
ARL13BARL3GEF activity (ARL13B activates ARL3)Primary CiliaActivation of ARL3, leading to cargo release from carriers within the cilium elifesciences.orgresearchgate.nettandfonline.comscienceopen.comrupress.org

Another example of ARL-ARL crosstalk involves ARL1 and ARF1/3, where ARL1 influences the recruitment of the GEF BIG1 at sorting endosomes biorxiv.org.

Dynamic Interplay with Other Small GTPases (e.g., Rabs)

ARL proteins, members of the Arf family of small GTPases, are key regulators of membrane trafficking and cellular organization. Their functions are often intricately linked with those of other small GTPase families, particularly the Rab proteins, which also play pivotal roles in vesicle transport and membrane identity. The dynamic interplay between ARL and Rab GTPases allows for the fine-tuning and coordination of complex cellular processes, ensuring the specificity and directionality of vesicular transport pathways.

Research has highlighted instances of direct cooperation and functional crosstalk between ARL and Rab proteins. A notable example involves the Golgi-localized tethering factor GCC185. Studies have shown that the recruitment of GCC185 to Golgi membranes is mediated by the cooperative action of two small GTPases: Rab6 and Arl1. stanford.edunih.gov Biochemical and structural analyses revealed that GCC185 contains a Rab-binding domain (RBD) that interacts with Rab6. stanford.edunih.gov Interestingly, the binding of Rab6 to its site on GCC185 has been shown to promote the subsequent association of Arl1 with an immediately adjacent GRIP domain on the same effector molecule. stanford.edunih.gov This suggests a dynamic interplay where the activation and binding of one GTPase (Rab6) influences the recruitment and binding of another (Arl1) to a shared effector. This cooperative mechanism, involving Rab proteins potentially reaching binding sites further from the membrane via their flexible C-terminal tails and Arf/ARL proteins binding to more membrane-proximal regions, provides a model for how these two families can jointly regulate the localization and function of tethering factors at specific membrane compartments. stanford.edunih.gov

Beyond direct effector binding, the dynamic interplay between ARLs and Rabs can also involve the regulation of downstream processes, including interactions with the cytoskeleton. Both Rab and Arf/ARL GTPases are known to interact with and modulate cytoskeleton dynamics, influencing membrane transport along microtubule and actin filaments. researchgate.netuio.no For instance, Arl2 has been implicated in regulating microtubule dynamics through its association with tubulin-folding cofactor D. uio.no Furthermore, specific ARL-Rab interactions have been observed in specialized structures like primary cilia, where Rab35 interacts with Arl13b. embopress.org This interaction is crucial for regulating the ciliary levels of Arl13b, which in turn affects cilium length and function, highlighting a direct functional link between a Rab and an ARL in controlling the properties of a specific organelle. embopress.org

The specificity of interactions between Rab proteins and their effectors is largely determined by their switch and interswitch regions, which undergo conformational changes upon GTP binding. nih.govresearchgate.netnih.govtandfonline.complos.org These regions contain conserved hydrophobic residues that are also shared by Arf GTPases, suggesting common principles in their interaction mechanisms despite their distinct roles and localization patterns. nih.govtandfonline.com The ability of some effectors to bind multiple Rab molecules simultaneously or to bind members of both the Rab and Arf/ARL families (as seen with GCC185) adds another layer of complexity and dynamic control to the regulation of membrane trafficking pathways. nih.govtandfonline.com This multivalency and the potential for one GTPase binding event to influence the affinity of another underscore the intricate and dynamic nature of the functional networks orchestrated by the interplay between ARL and Rab proteins. tandfonline.com

Compound Names and PubChem CIDs

Evolutionary Biology of Arl Proteins

Phylogenetic Analysis and Divergence within the ARF Family

The ARF family of regulatory GTPases, which includes ARL proteins, is ancient and highly conserved, having emerged early in eukaryotic evolution. nih.govnih.govgenenames.org Phylogenetic analysis is a key tool for understanding the evolutionary relationships and divergence within this family. Early studies, limited by available genomic data, estimated the presence of at least six ARF family members in the last eukaryotic common ancestor (LECA), including orthologues of ARF, ARL1, ARL2, ARL8, ARFRP1, and SAR1. nih.gov More comprehensive phylogenetic analyses, incorporating a broader taxonomic range, suggest that as many as 16 paralogues were potentially present in LECA. nih.gov

Phylogenetic trees consistently show that ARF and ARL proteins cluster into distinct branches, indicating a parallel evolutionary trajectory for these two subfamilies. researchgate.net While "classical" ARF proteins (ARF1-6) are highly conserved, typically sharing over 60% sequence identity, ARL proteins exhibit greater sequence divergence, generally sharing between 40% and 60% identity with ARFs and among themselves. nih.govresearchgate.net This higher divergence among ARLs is partly attributed to lower sequence conservation in the C-terminal half of the protein, known as the C-terminal domain (CTD), compared to the more conserved N-terminal GTP-binding (G) domain. nih.gov For instance, ARL16 is noted as one of the most divergent mammalian ARLs, sharing only approximately 27% identity with ARF1. nih.gov

The initial distinction between ARF and ARL proteins was functional, based on their ability to act as a cofactor for the cholera toxin-catalyzed ADP-ribosylation of Gsα; ARFs exhibited this activity, while ARLs did not. oup.com However, this functional assay has proven to have limited utility in understanding the diverse cellular roles of ARF family members as the size and functional heterogeneity of the family became more apparent. oup.com The nomenclature within the family can be complex and sometimes inconsistent due to the varied methods of protein identification across different species. genenames.org

Conservation of ARL Proteins Across Eukaryotic Lineages (e.g., Yeast, Drosophila, C. elegans, Leishmania, Arabidopsis, Mammals)

ARL proteins demonstrate remarkable conservation across a wide range of eukaryotic organisms, reflecting their fundamental roles in cellular processes. Orthologues of several ARL proteins, including ARL2, ARL3, ARL6, and ARL8, have been identified in very early eukaryotes. portlandpress.com

Specific examples of ARL conservation across diverse lineages include:

ARL1: Found to be essential for development in Drosophila melanogaster and for viability in trypanosomes, such as Leishmania. nih.gov The mammalian ARL1 isoform shares 57% sequence identity with human ARF1. nih.gov

ARL2: Highly conserved and ubiquitously expressed throughout eukaryotic evolution. nih.govmolbiolcell.org It is essential in model organisms like Schizosaccharomyces pombe, Arabidopsis thaliana, and Caenorhabditis elegans. nih.gov Notably, Saccharomyces cerevisiae (yeast) is an exception where ARL2 (known as CIN4) is not essential. nih.gov

ARL3: Also highly conserved across eukaryotic evolution and implicated in microtubule-dependent functions. molbiolcell.org Its presence correlates with that of a cilium/flagellum, and it has been specifically lost in some species lacking cilia. nih.govmolbiolcell.org

ARL5: Orthologues are present in organisms like Arabidopsis thaliana. researchgate.net

ARL6 and ARL13: Along with ARL3, these ARLs have been strongly linked to ciliary and flagellar function and are often present in organisms possessing these structures. nih.govoup.commolbiolcell.org

ARL8: An orthologue was present in the LECA. nih.gov

Studies in Arabidopsis thaliana have identified orthologues for several ARLs, including ARL1, ARL2, and ARL5. researchgate.netresearchgate.net Mammals exhibit a significant expansion of the ARL family, possessing over 20 members. nih.gov The widespread presence and high degree of conservation of many ARLs underscore their critical and often non-redundant functions in eukaryotic cell biology.

Gene Duplication and Functional Diversification of ARL Paralogs

Gene duplication has been a significant driving force in the expansion and functional diversification of the ARL protein family. The increase in the number of ARF family members from a relatively small set in the LECA to over 20 ARLs in mammals is a clear result of gene duplication events throughout eukaryotic evolution. nih.gov

Following gene duplication, paralogous genes can diverge over time, leading to functional specialization or the acquisition of novel functions. nih.gov Several evolutionary models describe this process, including subfunctionalization, where the ancestral functions are partitioned between the duplicate copies, and neofunctionalization, where one copy acquires an entirely new function while the other retains the original role. frontiersin.orgoup.com The initial redundancy provided by gene duplication can relax selective pressure, allowing for the accumulation of mutations that may lead to functional innovation. frontiersin.org

The functional diversity observed among modern ARL paralogs is a testament to this evolutionary process. While the classical ARFs are primarily known for their roles in membrane traffic, ARLs have diversified to regulate a wide array of cellular processes. oup.comportlandpress.commolbiolcell.org Examples of this functional diversification include:

ARL1: Involved in membrane traffic at the Trans-Golgi Network (TGN). nih.govpnas.org

ARL2 and ARL3: Play roles in microtubule dynamics and ciliary function. oup.comportlandpress.commolbiolcell.org Despite being closely related, they have distinct roles. molbiolcell.org

ARL6 and ARL13: Strongly implicated in cilia biogenesis and function, including intraflagellar transport. nih.govoup.commolbiolcell.org

The differential loss of ARL paralogs in different evolutionary lineages can also impact the biology and evolvability of a species. plos.org Understanding the patterns of gene duplication and subsequent divergence and loss is crucial for deciphering the evolution of gene functions and establishing functional connections between orthologues in different species, particularly when using model organisms to study human gene functions. plos.org The diversification of ARL paralogs highlights how gene duplication provides the raw material for evolutionary innovation, allowing for the elaboration and specialization of cellular functions.

Compound Names and PubChem CIDs

Advanced Research Methodologies for Arl Protein Investigation

Biochemical Characterization Techniques

Biochemical assays are fundamental to understanding the molecular mechanisms governing ARL protein activity. These techniques allow for the quantitative analysis of their interactions with guanine (B1146940) nucleotides and other regulatory proteins.

GTP/GDP binding assays are crucial for determining the nucleotide binding affinity and specificity of ARL proteins. These assays are essential as the function of ARL proteins is intrinsically linked to their nucleotide-bound state, cycling between an active GTP-bound and an inactive GDP-bound form. nih.govcytoskeleton.com

One common approach involves the use of fluorescently labeled nucleotide analogs, such as mant-GTP or mant-GDP. The binding of these analogs to the this compound can be monitored by changes in fluorescence intensity or anisotropy, allowing for the calculation of dissociation constants (Kd). For instance, studies on mammalian ARL13B have utilized a solution-based fluorescence assay to measure the off-rate of mant-GDP and mant-Gpp(NH)p, a non-hydrolyzable GTP analog. nih.gov

Another method is the pull-down assay, which assesses the amount of GTP-bound ARL in a cell population. nih.gov This technique often uses an effector protein or domain that specifically binds to the GTP-bound conformation of the this compound. For example, the GGA3 VHS-GAT domain, which binds to Arf-GTP with high affinity, can be used to pull down active Arf proteins from cell lysates. nih.gov Similarly, GST pull-down assays with purified Chlamydomonas reinhardtii Arl proteins have been used to identify interacting partners. elifesciences.org

Isothermal titration calorimetry (ITC) provides a direct measurement of the heat changes associated with binding events, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters of the interaction between ARL proteins and nucleotides. acs.org

The following table summarizes findings from various GTP/GDP binding studies on ARL proteins:

This compoundAssay TypeKey FindingReference
Mammalian ARL13BFluorescence AssayShowed a 5-fold faster off-rate for mant-GDP than for mant-Gpp(NH)p. nih.gov
Arf1/Arf6Tryptophan FluorescenceNo increase in fluorescence upon binding to membranes in the GDP-bound state. portlandpress.com
ARL5BPull-down AssayPreferentially binds to the GDP-bound form in the presence of cellular factors. nih.gov
Chlamydomonas reinhardtii Arl3GST Pull-downShowed interaction with Arl13B. elifesciences.org

The intrinsic and GAP-stimulated GTP hydrolysis rates are critical parameters that define the duration of the active state of ARL proteins. These rates are measured to understand how GTPase-activating proteins (GAPs) regulate ARL function. cytoskeleton.com

A common method for measuring GTP hydrolysis is through the detection of released inorganic phosphate (B84403) (Pi). This can be done using colorimetric assays or by monitoring the change in the amount of radiolabeled [γ-³²P]GTP over time. For instance, the GTPase activity of purified recombinant His12-Arf1 and His12-Arf6 has been assayed by measuring the free phosphate molecules released during hydrolysis. frontiersin.org

High-performance liquid chromatography (HPLC) is another powerful technique used to separate and quantify GTP and GDP, thereby determining the rate of GTP hydrolysis. nih.govbiorxiv.org This method was used to determine the GTP hydrolysis rates of the Arabidopsis thaliana protein TTN5, revealing it to have a remarkably low intrinsic GTP hydrolysis activity. nih.govbiorxiv.org

The table below presents GTP hydrolysis data for different ARL proteins:

This compoundMethodologyObservationReference
His12-Arf1/His12-Arf6Phosphate Release AssayDemonstrated specific GTPase activities of the purified proteins. frontiersin.org
Arabidopsis thaliana TTN5HPLCExhibited a very low intrinsic GTP hydrolysis rate. nih.gov
ARFRP1Not specifiedExhibits a low level of GAP-independent GTP hydrolysis. nih.gov
ARL13BNot specifiedA GAP activity from bovine brain that acts on ARL13B has been identified. nih.gov

In vitro reconstitution assays are powerful tools for dissecting the minimal requirements for this compound function in specific cellular processes. These assays involve combining purified ARL proteins, lipids, and other regulatory or effector proteins in a controlled environment to mimic a particular cellular event. frontiersin.org

For example, vesicle formation assays can be performed in the presence of a GTP-locked form of an this compound to identify effector proteins that are specifically recruited to the newly formed vesicles. frontiersin.org This approach has been used to study the role of Arf family proteins in membrane tethering by using reconstituted proteoliposomes. frontiersin.org Studies on ARL5B have also utilized in vitro reconstitution to show that the chaperone HSC70 fine-tunes its association with the Golgi membrane. nih.gov

Furthermore, reconstitution assays of the ANT (adenine nucleotide translocator) failed to show any effects of adding ARL2 and BART, indicating that the mechanism by which ARL2 regulates ATP levels remains to be fully understood. nih.gov

GTP Hydrolysis Rate Measurements

Structural Biology Approaches

Structural biology provides atomic-level insights into the architecture of ARL proteins and their complexes, which is crucial for understanding their mechanism of action.

X-ray crystallography has been instrumental in determining the three-dimensional structures of several ARL proteins and their complexes with nucleotides and effector proteins. dtic.milwikipedia.org This technique requires the production of high-quality protein crystals, which are then exposed to X-rays to generate diffraction patterns that can be used to calculate the electron density map and build an atomic model of the protein. dtic.milbritannica.com

The crystal structure of Leishmania major ARL1 in complex with GDP was determined to 2.1 Å resolution, revealing a high degree of structural conservation with human ARF1. d-nb.info X-ray crystallography has also been used to solve the structure of the ARL2-GTP/BART complex, providing the first direct evidence for the role of the N-terminal α-helix in effector binding. nih.gov Similarly, the structure of a complex between ARL2-GTP and the delta subunit of human cGMP phosphodiesterase (hPDEδ) was solved, revealing the conformation of an this compound in its activated, GTP-bound state. uq.edu.au

The table below lists some key this compound structures determined by X-ray crystallography:

This compound/ComplexResolutionKey Structural InsightReference
Leishmania major ARL1-GDP2.1 ÅHigh structural conservation with human ARF1. d-nb.info
ARL2-GTP/BARTNot specifiedRevealed the role of the N-terminal helix in effector binding. nih.gov
ARL2-GTP:PDEδ1.8 ÅRevealed the conformation of an this compound in its GTP-bound state. uq.edu.au
Arl1·Gpp(NH)p·Arfaptin-2 BAR3.0 ÅProvided the structural basis for membrane binding specificity. nih.gov
Chlamydomonas reinhardtii Arl13B·GppNHp and CrArl3·GDP2.5 ÅElucidated the structural basis for the interaction between Arl13B and Arl3. elifesciences.org

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for determining the structure of large and flexible macromolecular complexes that are often difficult to crystallize. wikipedia.orgmontana.edufebscongress.org In cryo-EM, protein samples are rapidly frozen in a thin layer of vitreous ice and then imaged using an electron microscope. montana.edu The resulting two-dimensional images are then computationally processed to reconstruct a three-dimensional model of the protein or complex.

Cryo-EM has been successfully applied to study this compound complexes. High-resolution cryo-EM structures of the full-length guanine nucleotide exchange factor Gea2 and the Arl1–Gea2 complex have been reported. researchgate.net These structures revealed that Gea2 forms a stable dimer and that Arl1 binds to the outside surface of the Gea2 DCB domain, leaving the dimer intact. researchgate.netresearchgate.net This work clarified the molecular details of the Arl1–Gea2 interaction, which is important for recruiting other proteins to the Golgi apparatus. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the atomic-resolution structure and dynamics of proteins like ARLs. bruker.comwikipedia.orgnih.gov This technique leverages the magnetic properties of atomic nuclei to provide detailed information about molecular structure, concentration, and behavior in solution or solid states. bruker.comwikipedia.org

For this compound investigation, NMR is particularly valuable for:

Structure Determination: Elucidating the three-dimensional structures of ARL proteins, which is fundamental to understanding their function. bruker.comazolifesciences.com

Dynamic Analysis: Capturing the conformational changes that ARL proteins undergo, for instance, upon binding to GTP or interacting with effector proteins. nih.govazolifesciences.com

Interaction Studies: Mapping the binding interfaces between ARL proteins and their interaction partners, providing insights into the molecular basis of these interactions. nih.gov

Multidimensional NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are commonly employed. wikipedia.orgazolifesciences.com The HSQC experiment is highly sensitive and is often used to assess the suitability of a protein for structural determination by NMR and to optimize sample conditions. wikipedia.org Further three- and four-dimensional NMR experiments, like ¹⁵N-TOCSY-HSQC and ¹⁵N-NOESY-HSQC, provide even more detailed structural information. wikipedia.org

NMR Technique Application in this compound Research
Solution NMRDetermination of the structure and dynamics of soluble ARL proteins and their domains. bruker.com
Solid-State NMRAnalysis of ARL proteins or their complexes that are insoluble or form large assemblies. bruker.com
¹⁹F NMR SpectroscopyStudying the structure, movements, and interactions of ARL proteins with drugs or inhibitors. bruker.com
Paramagnetic Relaxation Enhancement (PRE)Extending the capability of NMR to probe the structure and dynamics of larger this compound complexes. nih.gov

Cell Biology and Imaging Techniques

Visualizing ARL proteins within their native cellular environment is crucial for understanding their dynamic functions. A suite of advanced cell biology and imaging techniques allows researchers to observe this compound behavior in real-time and with high spatial resolution.

Live Cell Imaging of this compound Dynamics

Live cell imaging enables the real-time observation of dynamic cellular processes, offering a significant advantage over fixed-cell imaging, which only provides a snapshot in time. promega.com This technique is instrumental in studying the spatiotemporal dynamics of ARL proteins, including their movement, interactions, and recruitment to specific subcellular locations. promega.comnih.gov

Bioluminescent and fluorescent reporters are key tools in live cell imaging. promega.com Fluorescent proteins, such as Green Fluorescent Protein (GFP) and its variants, can be fused to ARL proteins to track their localization and dynamics. Bioluminescent reporters, like NanoLuc® Luciferase, offer high sensitivity and low phototoxicity, making them suitable for long-term imaging studies. promegaconnections.com The Enhanced Number and Brightness method is a sophisticated analytical approach that can quantify and map protein aggregation and oligomerization from high-resolution live-cell imaging movies. hfsp.org

Subcellular Localization Studies (e.g., Immunofluorescence Microscopy, Fractionation)

Determining the precise subcellular location of ARL proteins is fundamental to deciphering their function. Two primary methods for this are immunofluorescence microscopy and subcellular fractionation.

Immunofluorescence microscopy utilizes antibodies that specifically recognize the this compound of interest. These antibodies are then detected by secondary antibodies conjugated to fluorophores, allowing for the visualization of the protein's location within the cell using a fluorescence microscope. acs.orgcmu.edu For example, immunofluorescence has been used to show the localization of ARL5 to the nucleus and nucleoli. biologists.com

Subcellular fractionation involves the physical separation of cellular components through differential centrifugation. biologists.comnih.gov This technique allows for the enrichment of specific organelles, such as the nucleus, mitochondria, and Golgi apparatus. biologists.comnih.gov The presence and abundance of an this compound in these fractions can then be determined by western blot analysis, providing biochemical evidence of its subcellular distribution. biologists.com For instance, fractionation of human hepatoma Hep3B cells revealed that endogenous hARL5 is present in the nuclear fraction. biologists.com

Advanced Microscopy (e.g., Super-resolution Microscopy)

Conventional light microscopy is limited by the diffraction of light to a resolution of about 200 nm. scielo.org.mxnih.gov Super-resolution microscopy techniques bypass this limitation, enabling the visualization of subcellular structures and protein localization with much higher resolution. scielo.org.mxnih.gov

These advanced methods include:

Structured Illumination Microscopy (SIM): Offers a twofold improvement in resolution over conventional microscopy, down to approximately 100 nm. nih.gov

Stimulated Emission Depletion (STED) Microscopy: Achieves a lateral resolution of about 20 nm. nih.gov

Single-Molecule Localization Microscopy (SMLM): Techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (dSTORM) can reach a lateral resolution of 20–30 nm. nih.govzeiss.com

These technologies are invaluable for dissecting the fine details of this compound localization and their association with specific nanodomains within organelles. nih.gov For example, super-resolution microscopy could be employed to investigate the precise localization of ARL1 at the Golgi apparatus. nih.gov

Proteomic and Interactomic Analyses

Understanding the function of ARL proteins requires identifying their interaction partners. Proteomic and interactomic analyses provide powerful tools to map the protein-protein interaction networks of ARLs.

Proximity Labeling Mass Spectrometry (e.g., BioID, miniTurboID)

Proximity labeling coupled with mass spectrometry has become a powerful method for identifying weak and transient protein-protein interactions within a cellular context. embopress.org This approach utilizes a promiscuous labeling enzyme, such as a biotin (B1667282) ligase, fused to the this compound of interest (the "bait"). nih.govnih.gov

The enzyme catalyzes the formation of a reactive small molecule, like biotin-5'-AMP, which then diffuses and covalently labels proteins in close proximity to the bait. nih.govresearchgate.net These biotinylated proteins can then be purified using streptavidin beads and identified by mass spectrometry. embopress.orgnih.gov

BioID utilizes a mutant version of the E. coli biotin ligase BirA. nih.gov More recently developed enzymes, TurboID and miniTurboID , are engineered biotin ligases that exhibit much higher activity, allowing for shorter labeling times (e.g., 10 minutes) and reducing background signals. embopress.orgnih.gov The miniTurbo enzyme is a smaller, yet highly active, version of TurboID. mpg.de A systematic study using miniTurboID and mass spectrometry successfully mapped the proximal protein interactome of the ARF family, identifying novel effectors for ARL proteins. embopress.org For instance, this approach revealed that ARL11 and ARL14 interact with and activate phospholipase D1 (PLD1), while ARL5A and ARL5B recruit PI4KB to increase local PI4P levels. embopress.org

Proximity Labeling Enzyme Key Features
BioIDOriginal promiscuous biotin ligase; requires longer labeling times (e.g., 18 hours). nih.govnih.gov
TurboIDEngineered for higher efficiency; enables short labeling times (e.g., 10 minutes). nih.gov
miniTurboIDSmaller version of TurboID with high activity; reduced background labeling. embopress.orgmpg.de

Yeast Two-Hybrid Screening

Yeast two-hybrid (Y2H) screening is a powerful molecular biology technique used to discover protein-protein interactions. wikipedia.orgnih.gov The system is based on the reconstitution of a functional transcription factor when two proteins of interest, a "bait" and a "prey," interact. nih.gov The bait protein is fused to a DNA-binding domain (DBD), while the prey protein is fused to an activation domain (AD). nih.gov If the bait and prey proteins interact, the DBD and AD are brought into close proximity, activating the transcription of a reporter gene. nih.gov

This method has been instrumental in identifying interacting partners of ARL proteins. For instance, a Y2H screen using a constitutively active, GTP-bound form of Arl4A as bait successfully identified the cytoplasmic domain of Robo1 as an interacting protein from a human fetal brain cDNA library. molbiolcell.org Similarly, a Y2H screen of a human kidney cDNA library with a GTP-mutant form of Arl5b as the bait was performed to identify its upstream regulators and downstream effectors. researchgate.net

It is important to note that Y2H systems can sometimes yield false-positive results, and findings often require validation through other methods like co-immunoprecipitation. pronetbio.com

Co-Immunoprecipitation

Co-immunoprecipitation (Co-IP) is a widely used technique to study protein-protein interactions in their native cellular environment. pronetbio.comabcam.com This method involves using an antibody to specifically pull down a protein of interest (the "bait") from a cell lysate. Any proteins that are bound to the bait protein will be co-precipitated, and can then be identified by methods such as Western blotting or mass spectrometry. pronetbio.com

Co-IP has been extensively used to confirm and explore the interactions of ARL proteins. For example, the interaction between Arl4A and Robo1, initially identified by a yeast two-hybrid screen, was verified using in vivo co-immunoprecipitation. molbiolcell.org In another study, co-immunoprecipitation and mass spectrometry were used to identify potential interacting partners of ARL15, revealing an interaction with the ER-localized protein ARL6IP5. biologists.com This interaction was further confirmed by showing that ARL6IP5 was present in samples pulled down with an anti-ARL15 antibody but not in control samples. biologists.com

The table below summarizes some of the this compound interactions that have been validated using co-immunoprecipitation.

This compoundInteracting PartnerCell Type/System
Arl4ARobo1HeLa cells, HEK293T cells
ARL15ARL6IP5Mouse brain lysate
ARL10RICTORNot specified

Genetic Perturbation Studies in Model Organisms

To understand the function of ARL proteins in a physiological context, researchers often turn to genetic perturbation studies in model organisms. These studies involve altering the expression or function of ARL genes to observe the resulting phenotypic changes.

Gene knockout and knockdown are powerful techniques to reduce or eliminate the expression of a specific gene. The CRISPR/Cas9 system is a revolutionary gene-editing tool that can be used to create precise double-strand breaks in DNA, which can lead to gene knockout through error-prone repair mechanisms. nih.govacs.orgoup.com RNA interference (RNAi) is another common method that uses small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to target specific messenger RNA (mRNA) for degradation, leading to a "knockdown" of protein expression. mdpi.comlicorbio.com

The CRISPR/Cas9 system has been utilized to create knockout cell lines for ARL genes, such as ARL5C, allowing for the study of the complete loss of function of these proteins. scbt.com

Another approach to studying this compound function is through the expression of mutant forms of the protein. Dominant-negative mutants are typically locked in an inactive, GDP-bound state and can sequester guanine nucleotide exchange factors (GEFs), thereby inhibiting the activation of the endogenous wild-type protein. nih.govresearchgate.net Conversely, constitutively active mutants are locked in an active, GTP-bound state due to mutations that impair their GTPase activity. nih.govbiologists.com

The expression of these mutants can reveal the specific cellular processes regulated by the active form of the this compound. For example, overexpression of a dominant-negative mutant of Arl1, Arl1(T31N), leads to the disappearance of the Golgi apparatus, indicating that Arl1 is necessary for maintaining Golgi structure. nih.gov In contrast, overexpression of a constitutively active mutant, Arl1(Q71L), causes an expansion of the Golgi. nih.gov

Similarly, studies on Arl2 have shown that expression of a constitutively active mutant, ARL2[Q71L], resulted in a loss of microtubule density in Chinese Hamster Ovary cells. nih.gov In Leishmania, the expression of a dominant-negative mutant of ARL-1, LdARL-1/T34N, was found to inhibit endocytosis and intracellular trafficking. researchgate.netplos.org

The table below provides examples of commonly used dominant-negative and constitutively active mutants for different ARL proteins and their observed effects.

This compoundDominant-Negative MutantConstitutively Active MutantObserved Phenotype of Mutant Expression
Arl1Arl1(T31N)Arl1(Q71L)Disruption and expansion of the Golgi apparatus, respectively. nih.govnih.gov
ARL2-ARL2[Q71L]Loss of microtubule density. nih.gov
Arl5bArl5b(T30N)Arl5b(Q70L)Perturbation of the Golgi apparatus (dominant-negative). researchgate.net
ARL6Overexpression of inactive mutantsOverexpression of active mutantsDefects in cilia length and number. nih.gov
ARL15Arl15V80A-Mislocalization to the cytosol and reduced filopodia. biorxiv.org
LdARL-1LdARL-1/T34NLdARL-1/Q74LInhibition of endocytosis and intracellular trafficking (dominant-negative). researchgate.netplos.org

Gene Knockout and Knockdown Approaches (e.g., CRISPR/Cas9, RNAi)

Bioinformatics and Computational Approaches

With the advent of high-throughput technologies, bioinformatics and computational approaches have become indispensable for analyzing large datasets and predicting the functions of ARL proteins.

Gene Ontology (GO) and pathway enrichment analysis are bioinformatics methods used to interpret large lists of genes or proteins. GO provides a structured, controlled vocabulary to describe the functions of genes and proteins in any organism. genecards.orggenecards.org Pathway enrichment analysis helps to identify biological pathways that are significantly enriched in a given set of genes.

These analyses have been applied to ARL genes to understand their collective functions. For instance, GO analysis of ARL genes in cutaneous melanoma revealed their enrichment in biological processes related to GTPase-mediated signaling, cell communication, and vesicle transport. nih.govmdpi.com In another study, GO analysis of genes co-expressed with ARL6 in hepatocellular carcinoma identified enrichment in terms related to cilium development and organelle localization. medsci.org Similarly, functional enrichment analysis of ARL11-associated genes in breast cancer indicated its involvement in immunosuppressive processes. plos.org These computational predictions provide valuable hypotheses for further experimental validation.

Protein-Protein Interaction Network Modeling

Understanding the functional context of ARL proteins necessitates the identification of their interacting partners. Protein-protein interaction (PPI) network modeling is a powerful computational approach to map the complex web of interactions that ARL proteins participate in. mdpi.comnih.gov

One effective method for comprehensively mapping the interactome of ARL proteins is proximity-dependent biotin identification (BioID). biologists.com This technique involves fusing a promiscuous biotin ligase (BirA) to an this compound of interest. When expressed in cells, the ARL-BirA fusion protein biotinylates nearby proteins, which can then be purified and identified by mass spectrometry. biologists.com This approach has been successfully used to map the interactomes of 28 out of the 29 ARF and ARL proteins, identifying approximately 3000 high-confidence proximal interactors. biologists.com

Databases such as the Search Tool for the Retrieval of Interacting Genes (STRING) are also employed to predict functional interactions. mdpi.com STRING integrates data from various sources, including experimental evidence, computational predictions, and text mining, to generate PPI networks. The confidence of these interactions is represented by a score, allowing researchers to focus on the most reliable connections. mdpi.com For instance, analysis of ARL1 and ARL15 using STRING revealed their association with proteins involved in membrane trafficking and vesicular transport. mdpi.com

These network models provide a global view of this compound function, revealing their involvement in diverse cellular pathways and helping to identify key players that mediate their effects. mdpi.com For example, PPI network analysis has been instrumental in understanding how ARLs might influence the tumor microenvironment in cutaneous melanoma. mdpi.com

This compound Interacting Partners (Top 5 from STRING analysis) Associated Pathways Interaction Score Range
ARL1GOLGA1, GOLGA2, GOLGA3, GOLGB1, ARF1Membrane trafficking, Vesicular transport0.921 - 0.998
ARL11LCP2, ZAP70, LAT, CD3E, CD247Immune cell activation and recruitmentNot specified in source
ARL15ARFIP2, ARL1, ARF1, ARF3, ARF4Membrane trafficking, Vesicular transport0.600 - 0.700

This table is generated based on data from a study on ARLs in cutaneous melanoma and may not be exhaustive. mdpi.com

Sequence Conservation Analysis and Homology Modeling

Sequence conservation analysis and homology modeling are complementary bioinformatic approaches that provide insights into the structure and function of ARL proteins. mtoz-biolabs.comresearchgate.net

Sequence Conservation Analysis

Sequence conservation refers to the maintenance of identical or similar amino acid sequences in proteins across different species or within a protein family. The high degree of conservation in certain regions of a protein often indicates that these regions are crucial for its structure or function. For ARL proteins, which belong to the Ras superfamily of GTPases, sequence alignments have identified conserved motifs that are characteristic of the Arf family.

Methods for analyzing sequence conservation include:

BLAST (Basic Local Alignment Search Tool): Used to find similar sequences in protein databases, which helps in identifying orthologs in different species. mtoz-biolabs.com

Multiple Sequence Alignment: This method aligns three or more protein sequences to identify conserved regions. mtoz-biolabs.com For ARL proteins, this has revealed that residues forming the core of the protein structure and the nucleotide-binding site are highly conserved. d-nb.info In contrast, surface-exposed residues that are not involved in GDP binding show lower conservation and are likely involved in interactions with specific effector proteins. d-nb.info

Conserved Domain Search: Identifies functional domains within a protein sequence that are conserved across different proteins. mtoz-biolabs.com

Analysis of this compound sequences has shown a high degree of conservation throughout eukaryotic evolution, with some members having orthologs in a wide range of species. This conservation underscores their fundamental roles in cellular function.

This compound Region Level of Conservation Inferred Function
Core of the protein structureHighStructural integrity
Nucleotide-binding siteHighGTP/GDP binding and hydrolysis
Surface-exposed residues (not in binding site)LowInteraction with specific effector proteins

This table represents generalized findings from sequence conservation analyses of ARL proteins. d-nb.info

Homology Modeling

Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional (3D) structure of a protein based on its amino acid sequence and its similarity to a protein with a known structure (the template). researchgate.netnih.gov This method is particularly useful when experimental structures from techniques like X-ray crystallography or NMR spectroscopy are unavailable. researchgate.net

The process of homology modeling involves several steps:

Template Identification: Searching for proteins with known structures that have significant sequence similarity to the target this compound. researchgate.net

Sequence Alignment: Aligning the target this compound sequence with the template sequence. The accuracy of this alignment is critical for the quality of the final model. nih.govoup.com

Model Building: Constructing the 3D model of the target protein based on the aligned template structure. researchgate.net Software like SWISS-MODEL can automate this process.

Model Refinement and Validation: Evaluating and refining the model to ensure its stereochemical quality and accuracy. researchgate.net

Homology modeling has been successfully applied to ARL proteins. For example, the crystal structure of Leishmania major ARL1 (LmARL1) was determined and showed a high degree of structural conservation with human ADP-ribosylation factor 1 (ARF1). d-nb.info This structural information, combined with sequence analysis, allows for the classification of ARF/ARL family members and can guide future functional studies. d-nb.info By providing a detailed 3D view, homology models can help in understanding how mutations affect protein function and in designing experiments to probe protein-protein interactions.

Q & A

Q. What are the primary structural and functional distinctions between ARL proteins and other Arf family GTPases?

ARL (ADP-ribosylation factor-like) proteins belong to the Arf GTPase family but lack the N-terminal myristoylation motif critical for membrane association in canonical Arfs. Functionally, ARLs regulate intracellular trafficking, lipid metabolism, and ciliary dynamics. To distinguish them:

  • Sequence alignment : Use BLAST or Clustal Omega to compare conserved GTP-binding domains (e.g., G1-G4 motifs) .
  • Structural analysis : Access X-ray crystallography or cryo-EM data from the Protein Data Bank (PDB) to identify differences in the Switch I/II regions, which influence effector binding .
  • Functional assays : Perform subcellular localization studies (e.g., immunofluorescence) to confirm absence of membrane association in ARLs .

Q. What experimental approaches are recommended for initial characterization of ARL protein interactions?

  • Co-immunoprecipitation (Co-IP) : Pair with mass spectrometry to identify binding partners (e.g., ARL13B and INPP5E in ciliary signaling) .
  • Yeast two-hybrid screening : Use cDNA libraries to map interactions with trafficking regulators like BARTON/C2CD3 .
  • Pull-down assays : Recombinant GST-tagged ARL proteins incubated with cell lysates to isolate GTPase-effector complexes .
  • CRISPR/Cas9 knockout models : Assess phenotypic changes in trafficking or ciliary function in ARL-deficient cells .

Q. How can researchers resolve discrepancies in reported this compound functions across studies?

  • Contextual validation : Replicate experiments in different cell types (e.g., HEK293 vs. RPE-1) to assess tissue-specific roles.
  • Orthogonal assays : Combine biochemical data (e.g., GTP hydrolysis rates) with live-cell imaging to confirm dynamics .
  • Meta-analysis : Use platforms like UniProt or STRING to aggregate functional annotations and identify consensus pathways .

Advanced Research Questions

Q. How can machine learning (ML) models predict this compound interactions or mutational impacts?

  • Dataset curation : Compile sequence alignments, structural features (e.g., solvent accessibility), and evolutionary conservation scores from Ensembl or PhyloP .
  • Feature engineering : Integrate biophysical properties (e.g., pI, hydrophobicity) and PTM data from PhosphoSitePlus .
  • Model training : Use tools like Weka or TensorFlow to build classifiers predicting interaction partners (e.g., ARL6 and BBSome subunits) .
  • Validation : Compare predictions with experimental data from AlphaFold-Multimer or Docking@Home .

Q. What methodologies are optimal for determining this compound 3D structures in complex with effectors?

  • Cryo-EM : Suitable for large, flexible complexes (e.g., ARL2-TRAPPC3 in vesicle tethering) at near-atomic resolution .
  • X-ray crystallography : Requires high-purity recombinant protein (e.g., ARL3-GDP crystals diffracting at 1.8 Å) .
  • NMR spectroscopy : Ideal for studying conformational dynamics in solution (e.g., ARL1-GTPγS transitions) .
  • Computational docking : Use HADDOCK or Rosetta to model complexes when experimental data is limited .

Q. How can researchers identify post-translational modifications (PTMs) regulating ARL activity?

  • Mass spectrometry : Enrich phosphorylated or ubiquitinated peptides via TiO2 or anti-Ub immunoprecipitation .
  • Phos-tag gels : Detect phosphorylation-dependent mobility shifts (e.g., ARL4C phosphorylation at Ser-100) .
  • Mutagenesis : Generate phospho-defective (S100A) or phospho-mimetic (S100D) mutants to assess functional impacts .

Data Integration and Interpretation

Q. How should conflicting evolutionary conservation data for ARL homologs be interpreted?

  • Phylogenetic analysis : Use MEGA or PhyML to reconstruct gene trees and identify lineage-specific divergence (e.g., ARL13 in vertebrates vs. invertebrates) .
  • Conservation scoring : Apply ConSurf to quantify residue-level conservation in GTP-binding pockets vs. variable effector-binding loops .
  • Functional assays : Test cross-species rescue (e.g., human ARL6 in C. elegans mutants) to validate conserved roles .

Q. What strategies address challenges in cross-species this compound nomenclature?

  • Adopt HUGO guidelines : Use standardized symbols (e.g., ARL3, ARL6) and align with OrthoDB for homolog assignments .
  • Manual curation : Cross-reference OMIM, ClinVar, and model organism databases (e.g., FlyBase) to resolve discrepancies .
  • Community resources : Contribute to the Protein Ontology (PRO) to formalize functional annotations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.